Ym-543

描述

属性

CAS 编号 |

1610007-47-0 |

|---|---|

分子式 |

C28H37NO7 |

分子量 |

499.6 g/mol |

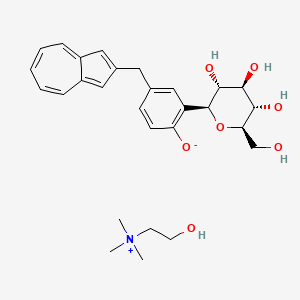

IUPAC 名称 |

4-(azulen-2-ylmethyl)-2-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenolate;2-hydroxyethyl(trimethyl)azanium |

InChI |

InChI=1S/C23H24O6.C5H14NO/c24-12-19-20(26)21(27)22(28)23(29-19)17-11-13(6-7-18(17)25)8-14-9-15-4-2-1-3-5-16(15)10-14;1-6(2,3)4-5-7/h1-7,9-11,19-28H,8,12H2;7H,4-5H2,1-3H3/q;+1/p-1/t19-,20-,21+,22-,23+;/m1./s1 |

InChI 键 |

UKOOBSDARBTSHN-NGOMLPPMSA-M |

手性 SMILES |

C[N+](C)(C)CCO.C1=CC=C2C=C(C=C2C=C1)CC3=CC(=C(C=C3)[O-])[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |

规范 SMILES |

C[N+](C)(C)CCO.C1=CC=C2C=C(C=C2C=C1)CC3=CC(=C(C=C3)[O-])C4C(C(C(C(O4)CO)O)O)O |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

ASP-543, YM 543, YM-543, YM543 |

产品来源 |

United States |

Foundational & Exploratory

PF-543: A Technical Guide for Researchers

An In-depth Technical Guide on the Potent and Selective Sphingosine Kinase 1 Inhibitor

This document provides a comprehensive technical overview of PF-543, a highly potent and selective small molecule inhibitor of sphingosine kinase 1 (SPHK1). This guide is intended for researchers, scientists, and drug development professionals interested in the mechanism of action, experimental use, and therapeutic potential of PF-543.

Introduction

PF-543 is a reversible and sphingosine-competitive inhibitor of SPHK1, an enzyme that catalyzes the phosphorylation of sphingosine to form the signaling lipid sphingosine-1-phosphate (S1P).[1] The SPHK1/S1P signaling pathway is implicated in a multitude of cellular processes, including cell growth, proliferation, survival, and migration. Dysregulation of this pathway is associated with various diseases, including cancer, inflammatory disorders, and fibrosis.[2] PF-543's high potency and selectivity for SPHK1 over the SPHK2 isoform make it a valuable tool for studying the biological roles of SPHK1 and a potential therapeutic agent.[1]

Mechanism of Action

PF-543 acts as a competitive inhibitor with respect to the substrate sphingosine, binding to the active site of SPHK1.[1] This inhibition prevents the formation of S1P, leading to a decrease in intracellular and extracellular S1P levels and a concurrent increase in sphingosine levels. The crystal structure of SPHK1 in complex with PF-543 reveals that the inhibitor binds in a bent conformation within the lipid-binding site.[3][4] This interaction is highly specific, conferring over 100-fold selectivity for SPHK1 compared to SPHK2.[1] The inhibition of SPHK1 by PF-543 has been shown to induce apoptosis, necrosis, and autophagy in various cell types.[3]

Quantitative Data

The following tables summarize the key quantitative data for PF-543 from various in vitro and in vivo studies.

Table 1: In Vitro Potency and Selectivity of PF-543

| Parameter | Value | Cell Line/System | Reference |

| SPHK1 IC50 | 2.0 nM | Recombinant Human SPHK1 | [1] |

| SPHK1 Ki | 3.6 nM | Recombinant Human SPHK1 | [1] |

| SPHK2 Inhibition | >100-fold selectivity over SPHK2 | Recombinant Human SPHK2 | [1] |

| Whole Blood IC50 | 26.7 nM | Human Whole Blood | [3] |

| C17-S1P Formation IC50 | 1.0 nM | 1483 cells | |

| Intracellular S1P EC50 | 8.4 nM | 1483 cells | |

| Binding Affinity (Kd) | 5 nM | Recombinant SPHK1 | [1][5] |

| Dissociation half-life (t1/2) | 8.5 min | Recombinant SPHK1 | [1] |

Table 2: In Vivo Pharmacokinetics and Dosing of PF-543 in Mice

| Parameter | Value | Animal Model | Route of Administration | Reference |

| Half-life (T1/2) | 1.2 hours | C57BL/6J Mice | Intraperitoneal (ip) | [3] |

| Dosing (Pulmonary Hypertension) | 1 mg/kg, every second day for 21 days | Hypoxic Mouse Model | Intraperitoneal (ip) | [6] |

| Dosing (Hepatocellular Carcinoma) | Not explicitly stated | Diethylnitrosamine-induced Mouse Model | Not explicitly stated | [7][8] |

| Dosing (Pharmacokinetics) | 10 mg/kg or 30 mg/kg | C57BL/6J Mice | Intraperitoneal (ip) | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving PF-543.

In Vitro Sphingosine Kinase Activity Assay

This protocol is based on a 384-well format microfluidic capillary electrophoresis mobility-shift system.[7][9]

Materials:

-

Recombinant human SPHK1-His6

-

FITC-labeled sphingosine (substrate)

-

ATP

-

PF-543 or other test compounds

-

Assay Buffer: 100 mM HEPES (pH 7.4), 1 mM MgCl2, 0.01% Triton X-100, 10% glycerol, 100 µM sodium orthovanadate, 1 mM DTT

-

Quench Solution: 30 mM EDTA and 0.15% Coating Reagent-3 in 100 mM HEPES

-

384-well plates

-

Caliper LabChip 3000 instrument

Procedure:

-

Prepare the assay buffer and all reagents.

-

In a 384-well plate, add 3 nM of SPHK1–His6.

-

Add the test compound (e.g., PF-543) at various concentrations. A final DMSO concentration of 2% is recommended.

-

Add 1 µM FITC-sphingosine and 20 µM ATP to initiate the reaction.

-

Incubate the plate for 1 hour at room temperature.

-

Stop the reaction by adding 20 µL of the quench solution.

-

Analyze the reaction mixture using the Caliper LabChip 3000 instrument to separate and quantify the phosphorylated fluorescent product (FITC-S1P) from the unreacted substrate.

Cellular Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining

This protocol describes the detection of apoptosis in cells treated with PF-543 using flow cytometry.[1][2][10]

Materials:

-

Cells of interest

-

PF-543

-

Annexin V-FITC (or other fluorochrome conjugate)

-

Propidium Iodide (PI)

-

1X Binding Buffer: 10 mM HEPES (pH 7.4), 140 mM NaCl, 2.5 mM CaCl2

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells and treat with the desired concentrations of PF-543 for the specified duration. Include untreated and positive controls.

-

Harvest the cells by centrifugation.

-

Wash the cells once with cold 1X PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 1-2 µL of PI solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Healthy cells will be Annexin V and PI negative. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be both Annexin V and PI positive.

Mitochondrial Membrane Potential Assay using JC-1

This protocol outlines the measurement of changes in mitochondrial membrane potential, an early indicator of apoptosis, using the fluorescent probe JC-1.[3][5][9][11][12]

Materials:

-

Cells of interest

-

PF-543

-

JC-1 dye

-

Cell culture medium

-

PBS or other suitable buffer

-

Fluorescence microscope, plate reader, or flow cytometer

Procedure:

-

Seed cells in a suitable plate or on coverslips.

-

Treat the cells with PF-543 at the desired concentrations and for the appropriate time. Include untreated and positive controls (e.g., using a mitochondrial uncoupler like FCCP).

-

Prepare a working solution of JC-1 in pre-warmed cell culture medium or buffer (typically 1-10 µM).

-

Remove the treatment medium from the cells and add the JC-1 working solution.

-

Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator, protected from light.

-

Wash the cells with pre-warmed buffer.

-

Analyze the fluorescence. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low mitochondrial membrane potential, JC-1 remains in its monomeric form and fluoresces green. The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.

In Vivo Efficacy Study in a Mouse Model of Pulmonary Arterial Hypertension

This protocol is based on a hypoxic mouse model of pulmonary arterial hypertension.[6][13][14][15]

Animals:

-

C57BL/6J mice

Procedure:

-

Induce pulmonary hypertension by exposing mice to a hypoxic environment (e.g., 10% O2) for a specified period (e.g., 21 days).

-

Administer PF-543 or vehicle control to the mice. A typical dosing regimen is 1 mg/kg via intraperitoneal (i.p.) injection every other day.

-

At the end of the treatment period, euthanize the mice and perform relevant analyses.

-

Right Ventricular Hypertrophy: Dissect the heart and measure the weight of the right ventricle (RV) and the left ventricle plus septum (LV+S). The ratio of RV/(LV+S) is an indicator of right ventricular hypertrophy.

-

Pulmonary Vascular Remodeling: Perfuse and fix the lungs for histological analysis. Stain lung sections to assess the muscularization of small pulmonary arteries.

-

Biomarker Analysis: Collect lung tissue for Western blot analysis of relevant proteins, such as SPHK1, p53, and Nrf-2.

In Vivo Efficacy Study in a Mouse Model of Hepatocellular Carcinoma

This protocol is based on a diethylnitrosamine (DEN)-induced mouse model of hepatocellular carcinoma.[7][8][16][17]

Animals:

-

C57BL/6J mice

Procedure:

-

Induce hepatocellular carcinoma by administering DEN to the mice.

-

Treat the mice with PF-543 or a vehicle control.

-

Monitor tumor progression through imaging techniques or by sacrificing cohorts of animals at different time points.

-

At the end of the study, euthanize the mice and collect liver tissues.

-

Tumor Burden Assessment: Count and measure the size of liver tumors.

-

Histological Analysis: Perform immunohistochemical staining of liver sections for markers of cell proliferation (e.g., Ki67) and angiogenesis.

-

Biochemical Analysis: Analyze liver tissue lysates to measure the levels of S1P, sphingosine, and the expression and phosphorylation of SPHK1.

Visualizations

Signaling Pathway Diagram

Caption: SPHK1 signaling pathway and the inhibitory action of PF-543.

Experimental Workflow Diagram

Caption: Workflow for an in vitro SPHK1 activity assay.

References

- 1. bosterbio.com [bosterbio.com]

- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Effect of the sphingosine kinase 1 selective inhibitor, PF-543 on arterial and cardiac remodelling in a hypoxic model of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting the SphK1/S1P/PFKFB3 axis suppresses hepatocellular carcinoma progression by disrupting glycolytic energy supply that drives tumor angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 10. kumc.edu [kumc.edu]

- 11. abcam.com [abcam.com]

- 12. bdbiosciences.com [bdbiosciences.com]

- 13. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 14. researchgate.net [researchgate.net]

- 15. Effect of the sphingosine kinase 1 selective inhibitor, PF-543 on arterial and cardiac remodelling in a hypoxic model of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. In Vivo and In Vitro Models of Hepatocellular Carcinoma: Current Strategies for Translational Modeling [mdpi.com]

The Role of PF-543 in Sphingolipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolipids are a class of bioactive lipids that play critical roles in cell signaling, structure, and regulation. Dysregulation of sphingolipid metabolism is implicated in numerous diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. A key enzyme in this metabolic pathway is Sphingosine Kinase 1 (SPHK1), which catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a potent signaling molecule. PF-543 has emerged as a powerful pharmacological tool for investigating the roles of SPHK1 and a potential therapeutic agent. This technical guide provides an in-depth overview of the role of PF-543 in sphingolipid metabolism, its mechanism of action, and detailed methodologies for its use in research.

Mechanism of Action of PF-543

PF-543 is a potent, selective, and reversible inhibitor of Sphingosine Kinase 1 (SPHK1).[1][2][3] It acts as a sphingosine-competitive inhibitor, meaning it binds to the same site on the enzyme as the natural substrate, sphingosine, thereby preventing the production of sphingosine-1-phosphate (S1P).[1][3][4] PF-543 exhibits high selectivity for SPHK1 over its isoform, SPHK2, with over 100-fold greater inhibition of SPHK1.[1][2][3] This high selectivity makes it an invaluable tool for dissecting the specific functions of SPHK1. The inhibition of SPHK1 by PF-543 leads to a decrease in intracellular and extracellular S1P levels and a concurrent increase in the levels of its substrate, sphingosine.[1][2][4] This shift in the sphingosine-to-S1P ratio, often referred to as the "sphingolipid rheostat," can induce various cellular responses, including apoptosis, necrosis, and autophagy.[1][2][3]

Quantitative Data

The potency and effects of PF-543 have been quantified in numerous studies. The following tables summarize key quantitative data from in vitro and in vivo experiments.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (SPHK1) | 2.0 nM | Recombinant Human SPHK1 | [1][3] |

| Ki (SPHK1) | 3.6 nM | Recombinant Human SPHK1 | [1][3][4] |

| IC50 (SPHK2) | >10 µM | Recombinant Human SPHK2 | |

| Selectivity | >100-fold for SPHK1 over SPHK2 | [1][3] | |

| Cellular IC50 (C17-S1P formation) | 1.0 nM | 1483 cells | [1][2] |

| Cellular EC50 (S1P depletion) | 8.4 nM | 1483 cells | [1][2] |

| Whole Blood IC50 (S1P formation) | 26.7 nM | Human Whole Blood | [1][2][3] |

Table 1: In Vitro Potency and Selectivity of PF-543

| Animal Model | Dose | Route of Administration | Effect | Reference |

| Mice | 10 mg/kg | Intraperitoneal | Decrease in SK1 expression in pulmonary vessels | [1][2] |

| Mice | 1 mg/kg | Intraperitoneal | Reduced right ventricular hypertrophy | [1][2] |

| SCID Mice | Not specified | Intravenous | Suppressed HCT-116 xenograft growth | [3] |

| Mice with DEN-induced HCC | Not specified | Not specified | Suppressed hepatocellular carcinoma progression | [5][6] |

Table 2: In Vivo Efficacy of PF-543

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the central role of SPHK1 in sphingolipid metabolism and a typical workflow for evaluating the effects of PF-543.

References

- 1. Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Targeting colorectal cancer cells by a novel sphingosine kinase 1 inhibitor PF-543 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Modulation of cellular S1P levels with a novel, potent and specific inhibitor of sphingosine kinase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeting the SphK1/S1P/PFKFB3 axis suppresses hepatocellular carcinoma progression by disrupting glycolytic energy supply that drives tumor angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

PF-543: A Potent and Selective Sphingosine Kinase 1 Inhibitor

A Technical Guide for Researchers and Drug Development Professionals

Abstract

PF-543 is a highly potent and selective, small-molecule inhibitor of sphingosine kinase 1 (SPHK1), a critical enzyme in the sphingolipid signaling pathway. SPHK1 catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a bioactive lipid mediator implicated in a myriad of cellular processes, including cell proliferation, survival, migration, and inflammation. Dysregulation of the SPHK1/S1P axis is a hallmark of numerous diseases, including cancer, inflammatory disorders, and fibrosis, making SPHK1 an attractive therapeutic target. This technical guide provides a comprehensive overview of PF-543, including its mechanism of action, biochemical and cellular activity, pharmacokinetic properties, and in vivo efficacy. Detailed experimental protocols and signaling pathway diagrams are presented to facilitate further research and drug development efforts centered on this promising inhibitor.

Mechanism of Action

PF-543 acts as a reversible and sphingosine-competitive inhibitor of SPHK1.[1][2] Its high affinity and selectivity are attributed to specific interactions within the sphingosine-binding pocket of SPHK1. The (R)-2-(hydroxymethyl)-pyrrolidine group of PF-543 mimics the lipid head group of sphingosine, forming hydrogen bonds with key residues such as Asp264.[3] Structural analysis has revealed that differences in the amino acid residues within the lipid-binding site of SPHK1 and SPHK2, particularly at position 374 (Phe in SPHK1, Cys in SPHK2), contribute to the greater than 100-fold selectivity of PF-543 for SPHK1.[3][4] By competitively blocking the binding of sphingosine, PF-543 effectively inhibits the production of S1P, leading to an accumulation of intracellular sphingosine and a subsequent decrease in the S1P/sphingosine ratio.[1][2] This alteration of the sphingolipid rheostat is central to the biological effects of PF-543.

Biochemical and Cellular Activity

PF-543 demonstrates potent inhibitory activity against SPHK1 in both biochemical and cellular assays. It exhibits high selectivity for SPHK1 over the closely related isoform, SPHK2, and a panel of other lipid and protein kinases.[1]

Table 1: Biochemical Activity of PF-543

| Parameter | Value | Enzyme Source | Assay Conditions | Reference |

| IC50 | 2.0 nM | Recombinant Human SPHK1 | Cell-free assay | [1][2] |

| 10.4 ± 3.2 nM | Recombinant Human SPHK1 | SPHK1 inhibition assay | [3] | |

| 11.24 nM | Recombinant Human SPHK1 | --- | [5] | |

| Ki | 3.6 nM | Recombinant Human SPHK1 | Sphingosine-competitive | [1][2] |

| 4.3 nM | His6-tagged Human SPHK1 | FITC-sphingosine substrate | [1] | |

| 14 nM | --- | --- | [6] | |

| Selectivity | >100-fold vs. SPHK2 | --- | --- | [1][2][7] |

| 6.8% inhibition of SPHK2 at 10 µM | --- | --- | [1] | |

| 33% inhibition of SPHK2 at 5 µM | --- | --- | [6] | |

| Kd | 5 nM | --- | Reversible binding | [1] |

Table 2: Cellular Activity of PF-543

| Parameter | Value | Cell Line | Assay | Reference |

| IC50 (S1P formation) | 1.0 nM | 1483 cells (C17-S1P) | Cellular S1P measurement | [2] |

| 26.7 nM | Human whole blood | S1P formation | [2][8] | |

| 28 nM | HEK293 cells (GFP-SK1) | [γ32P]ATP-based assay | [2] | |

| EC50 (S1P depletion) | 8.4 nM | 1483 cells | Intracellular S1P level | [2] |

| Antiproliferative Activity (GI50/IC50) | 19 µM | PC-3 cells | MTS assay (72h) | [2] |

| 13.02 µM | HT-29 cells | SRB assay (72h) | [2] | |

| 27.12 µM | MDA-MB-231 cells | SRB assay (72h) | [2] |

Pharmacokinetic Properties

Pharmacokinetic studies in mice have demonstrated that PF-543 is bioavailable following intraperitoneal administration.

Table 3: Pharmacokinetic Parameters of PF-543 in Mice

| Dose | Route | T1/2 (blood) | Observation | Reference |

| 10 mg/kg or 30 mg/kg | i.p. | 1.2 h | --- | [2][6] |

In Vivo Efficacy

PF-543 has demonstrated therapeutic potential in various preclinical models of disease, including cancer and pulmonary hypertension.

Table 4: In Vivo Efficacy of PF-543

| Disease Model | Animal Model | Dosing Regimen | Key Findings | Reference |

| Pulmonary Arterial Hypertension | Hypoxia-induced PAH in mice | 1 mg/kg, i.p., every other day for 21 days | Reduced right ventricular hypertrophy and cardiomyocyte apoptosis. | [2][6] |

| Colorectal Cancer | HCT-116 xenograft in SCID mice | Intravenous injection | Suppressed tumor growth and improved survival. | [9] |

| Hepatocellular Carcinoma | DEN-induced HCC in mice | --- | Suppressed HCC progression by inhibiting tumor neovascularization. | [10] |

Signaling Pathways

PF-543 modulates cellular signaling by inhibiting the SPHK1-mediated production of S1P. This leads to a decrease in the activation of S1P receptors (S1PRs), which are G protein-coupled receptors that regulate a multitude of downstream signaling cascades involved in cell survival, proliferation, and migration.

Caption: SPHK1 Signaling Pathway and Inhibition by PF-543.

Experimental Protocols

SPHK1 Inhibition Assay (Cell-Free)

This protocol is adapted from methods described for measuring SPHK1 activity using a fluorescent substrate.[1]

Materials:

-

Recombinant human SPHK1-His6

-

FITC-sphingosine (substrate)

-

ATP

-

PF-543 or test compound

-

Assay Buffer: 100 mM HEPES (pH 7.4), 1 mM MgCl2, 0.01% Triton X-100, 10% glycerol, 100 µM sodium orthovanadate, 1 mM DTT

-

Quench Solution: 30 mM EDTA, 0.15% Coating Reagent-3 in 100 mM HEPES

-

384-well microplate

Procedure:

-

Prepare a reaction mixture containing 3 nM SPHK1–His6, 1 µM FITC-sphingosine, and 20 µM ATP in Assay Buffer.

-

Add PF-543 or test compound at various concentrations (final DMSO concentration of 2%).

-

Incubate the reaction mixture for 1 hour at room temperature.

-

Stop the reaction by adding the Quench Solution.

-

Analyze the formation of FITC-S1P using a microfluidic capillary electrophoresis mobility-shift system (e.g., Caliper LabChip 3000). The phosphorylated product and unphosphorylated substrate will appear as distinct peaks.

Cellular S1P Measurement

This protocol describes the measurement of intracellular S1P levels in cultured cells.[2][11]

Materials:

-

1483 head and neck carcinoma cells (or other suitable cell line)

-

C17-sphingosine

-

PF-543

-

Cell lysis buffer

-

Organic solvent for lipid extraction (e.g., methanol, chloroform)

-

LC-MS/MS system

Procedure:

-

Culture 1483 cells to near confluency in appropriate cell culture medium.

-

Pre-incubate cells with various concentrations of PF-543 for 30 minutes.

-

Add C17-sphingosine to the medium and incubate for an additional 10-60 minutes.

-

Wash cells with PBS and lyse the cells.

-

Extract lipids from the cell lysate using an appropriate organic solvent extraction method.

-

Quantify the levels of C17-S1P and endogenous sphingolipids by LC-MS/MS.

Caption: General Experimental Workflow for PF-543 Characterization.

Conclusion

PF-543 is a powerful research tool for elucidating the biological roles of SPHK1 and a promising lead compound for the development of novel therapeutics. Its high potency and selectivity for SPHK1 allow for the specific interrogation of the SPHK1/S1P signaling axis in various physiological and pathological contexts. The data and protocols presented in this guide are intended to support the ongoing research and development efforts aimed at translating the therapeutic potential of SPHK1 inhibition into clinical applications.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. Effect of the sphingosine kinase 1 selective inhibitor, PF-543 on arterial and cardiac remodelling in a hypoxic model of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Targeting colorectal cancer cells by a novel sphingosine kinase 1 inhibitor PF-543 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Targeting the SphK1/S1P/PFKFB3 axis suppresses hepatocellular carcinoma progression by disrupting glycolytic energy supply that drives tumor angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Foundational Research on PF-543 and Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on PF-543, a potent and selective inhibitor of sphingosine kinase 1 (SphK1), with a specific focus on its role in inducing apoptosis. This document summarizes key quantitative data, details common experimental protocols used to assess its efficacy, and visualizes the critical signaling pathways and experimental workflows involved in its mechanism of action.

Core Concepts: PF-543 and its Pro-Apoptotic Mechanism

PF-543 is a small molecule inhibitor that competitively targets the sphingosine-binding site of SphK1, an enzyme responsible for the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P).[1] The balance between cellular levels of ceramide, sphingosine, and S1P is critical for cell fate decisions. While ceramide and sphingosine generally promote apoptosis, S1P is a pro-survival signaling molecule. By inhibiting SphK1, PF-543 disrupts this balance, leading to a decrease in S1P levels and a subsequent increase in sphingosine, thereby tipping the scales towards apoptotic cell death.[2] Research has demonstrated that PF-543 can induce apoptosis, necrosis, and autophagy in various cancer cell lines.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from foundational research on PF-543.

Table 1: In Vitro Inhibitory Activity of PF-543

| Target | Parameter | Value | Cell Line/System | Reference |

| Sphingosine Kinase 1 (SphK1) | IC50 | ~1-2 nM | In vitro and in cells | [5] |

| Sphingosine Kinase 1 (SphK1) | Ki | 3.6 nM | In vitro | [5] |

| C17-S1P Formation | IC50 | 1.0 nM | 1483 cells | [6] |

| S1P Formation in Whole Blood | IC50 | 26.7 nM | Human Whole Blood | [5] |

| Intracellular S1P Depletion | EC50 | 8.4 nM | 1483 cells | [6] |

Table 2: Cellular Effects of PF-543 Treatment

| Effect | Cell Line | Concentration | Time | Result | Reference |

| S1P Level Reduction | 1483 cells | 200 nM | 1 hour | 10-fold decrease | [2][6] |

| Sphingosine Level Increase | 1483 cells | 200 nM | 1 hour | Proportional increase | [2][6] |

| Caspase-3/7 Activity Induction | PASM cells | 0.1-10 µM | 24 hours | Increased activity | [6] |

| SK1 Expression Abolishment | PASM cells | 10-1000 nM | 24 hours | Abolished at nM concentrations | [6] |

| Cell Proliferation Inhibition | Human CRC cell lines | 1-10 µM | - | Significant loss of viability | [5] |

Signaling Pathways

The pro-apoptotic effects of PF-543 are mediated through distinct signaling cascades. The primary mechanism involves the inhibition of the SphK1/S1P signaling axis, which subsequently impacts downstream pathways, including the intrinsic mitochondrial apoptosis pathway.

Caption: PF-543 induced mitochondrial apoptosis pathway.

Experimental Protocols & Workflows

The following sections detail the methodologies for key experiments cited in the research of PF-543 and provide visual workflows for their execution.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 10^4–10^5 cells/well in 100 µL of cell culture medium containing the test compounds (e.g., various concentrations of PF-543).[7]

-

Incubation: Incubate the plate for the desired period (e.g., 24-72 hours) at 37°C in a humidified CO2 incubator.[8][9]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation with MTT: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[7][8]

-

Solubilization: Add 100 µL of solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.[7]

-

Incubation for Solubilization: Incubate the plate for an additional 4 hours at 37°C.[7]

-

Absorbance Reading: Mix each sample by pipetting and measure the absorbance at 570 nm using a microplate reader.[7]

Caption: Workflow for the MTT cell viability assay.

Apoptosis Detection: Annexin V/PI Flow Cytometry

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to exposed phosphatidylserine and the uptake of propidium iodide (PI) by cells with compromised membranes.[10]

Protocol:

-

Cell Treatment: Treat cells with the desired concentration of PF-543 for the specified time.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and neutralize with media.[10]

-

Washing: Wash the cells twice with cold 1X PBS by centrifuging at 300 x g for 5 minutes.[11]

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[12]

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI staining solution.[13]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11][12]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry immediately.[11]

References

- 1. Crystal Structure of Sphingosine Kinase 1 with PF-543 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. HY-15425-10mg | PF-543 [1415562-82-1] Clinisciences [clinisciences.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. MTT细胞活力检测试剂盒使用方案-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]

- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bosterbio.com [bosterbio.com]

- 12. kumc.edu [kumc.edu]

- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

The Discovery and Initial Characterization of PF-543: A Potent and Selective Sphingosine Kinase 1 Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

PF-543 is a highly potent and selective, reversible, and sphingosine-competitive inhibitor of sphingosine kinase 1 (SK1), an enzyme that catalyzes the formation of the signaling lipid sphingosine-1-phosphate (S1P).[1][2] Developed by Pfizer, this small molecule has become a critical tool for investigating the physiological and pathological roles of the SK1/S1P signaling axis.[3][4] This technical guide provides a comprehensive overview of the discovery and initial studies of PF-543, including its mechanism of action, in vitro and in vivo activities, and detailed experimental protocols. Quantitative data are summarized in structured tables, and key signaling pathways and experimental workflows are visualized using diagrams.

Introduction

Sphingosine kinase 1 (SK1) is a key enzyme in the sphingolipid metabolic pathway, catalyzing the phosphorylation of sphingosine to produce sphingosine-1-phosphate (S1P).[5] The balance between the levels of ceramide, sphingosine, and S1P is critical for cell fate decisions, with S1P promoting cell growth, survival, and migration, while ceramide and sphingosine are generally associated with apoptosis and cell cycle arrest.[6] Dysregulation of SK1 activity and elevated S1P levels have been implicated in a variety of diseases, including cancer, inflammatory diseases, and fibrosis.[3][5] Consequently, the development of potent and selective SK1 inhibitors has been a significant focus of drug discovery efforts.

PF-543 emerged from a high-throughput screening campaign and subsequent medicinal chemistry efforts to identify novel SK1 inhibitors.[5] Its discovery marked a significant advancement in the field due to its remarkable potency and selectivity for SK1 over the closely related isoform, SK2.[1][2]

Mechanism of Action

PF-543 acts as a reversible, sphingosine-competitive inhibitor of SK1.[1][2] This means that it binds to the same active site as the natural substrate, sphingosine, thereby preventing the phosphorylation reaction. Kinetic studies have demonstrated that PF-543 is not competitive with ATP, further confirming its binding to the sphingosine pocket of the enzyme.[7] The binding affinity of PF-543 for SK1 is high, with a reported dissociation constant (Kd) of 5 nM.[8]

dot

Caption: Mechanism of PF-543 competitive inhibition of SK1.

Quantitative Data Summary

The following tables summarize the key quantitative data from the initial studies of PF-543.

Table 1: In Vitro Potency and Selectivity of PF-543

| Parameter | Value | Enzyme/System | Reference |

| IC50 | 2.0 nM | Recombinant Human SK1 | [1][8] |

| Ki | 3.6 nM | Recombinant Human SK1 | [1][8] |

| Kd | 5 nM | Recombinant Human SK1 | [8] |

| Selectivity | >100-fold vs. SK2 | Recombinant Human SK1/SK2 | [1] |

| IC50 (Whole Blood) | 26.7 nM | Human Whole Blood | [1] |

Table 2: Cellular Activity of PF-543 in 1483 Head and Neck Carcinoma Cells

| Parameter | Value | Conditions | Reference |

| IC50 (C17-S1P formation) | 1.0 nM | 1483 cells | [1] |

| EC50 (intracellular S1P depletion) | 8.4 nM | 1483 cells | [1] |

| Endogenous S1P decrease | 10-fold | 200 nM PF-543, 1h | [1] |

| Endogenous sphingosine increase | Proportional to S1P decrease | 200 nM PF-543, 1h | [1] |

Experimental Protocols

In Vitro Sphingosine Kinase 1 Inhibition Assay (Caliper Mobility-Shift Assay)

This assay quantifies the enzymatic activity of SK1 by measuring the formation of a fluorescently labeled product.

-

Reaction Mixture Preparation: A reaction buffer containing 100 mM HEPES (pH 7.4), 1 mM MgCl2, 0.01% Triton X-100, 10% glycerol, 100 µM sodium orthovanadate, and 1 mM DTT is prepared.[8]

-

Enzyme and Substrate Incubation: 3 nM of recombinant human SK1-His6 is incubated with 1 µM FITC-sphingosine (fluorescent substrate) and 20 µM ATP in the presence of varying concentrations of PF-543 (or DMSO vehicle control).[8] The final DMSO concentration is kept at 2%.

-

Incubation: The reaction is allowed to proceed for 1 hour in a 384-well plate.[8]

-

Quenching: The reaction is stopped by the addition of 20 µL of 30 mM EDTA and 0.15% Coating Reagent-3 in 100 mM HEPES.[8]

-

Analysis: The reaction mixture is analyzed using a Caliper LabChip 3000 instrument, which separates the phosphorylated fluorescent product (FITC-S1P) from the unphosphorylated substrate based on their different electrophoretic mobilities.[8]

-

Data Quantification: The amount of product formed is quantified by measuring the fluorescence intensity of the corresponding peak. IC50 values are then calculated from the dose-response curves.

dot

Caption: Workflow for the in vitro SK1 inhibition assay.

Cellular Sphingolipid Analysis

This protocol details the measurement of intracellular sphingolipid levels in response to PF-543 treatment.

-

Cell Culture and Treatment: 1483 head and neck carcinoma cells, which overexpress SK1, are cultured under standard conditions.[1][8] The cells are then treated with varying concentrations of PF-543 or vehicle control for a specified duration (e.g., 1 hour).[1]

-

Lipid Extraction: After treatment, the cells are harvested, and lipids are extracted using a suitable organic solvent system (e.g., a modified Bligh-Dyer method).

-

LC-MS/MS Analysis: The extracted lipids are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique allows for the separation and sensitive quantification of individual sphingolipid species, including sphingosine and S1P.

-

Data Normalization and Analysis: The levels of sphingosine and S1P are normalized to an internal standard and the total protein or cell number. The fold change in sphingolipid levels in treated versus untreated cells is then calculated.

In Vivo Studies

Initial in vivo studies demonstrated the efficacy of PF-543 in modulating S1P levels in whole blood.[8] Administration of PF-543 to mice at a dose of 1 mg/kg resulted in a significant reduction of S1P levels in the blood.[8] These early studies paved the way for further investigation of PF-543 in various animal models of disease.

Conclusion

PF-543 is a groundbreaking tool compound that has significantly advanced our understanding of the SK1/S1P signaling pathway. Its high potency, selectivity, and cell permeability have made it an invaluable reagent for in vitro and in vivo studies.[1][8] The initial characterization of PF-543, as detailed in this guide, provides a solid foundation for researchers and drug development professionals seeking to explore the therapeutic potential of targeting SK1. While PF-543 itself has shown some limitations in certain cancer cell lines, it and its derivatives continue to be important for the development of novel therapeutics targeting sphingolipid metabolism.[4][6]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of PP2A-Activating PF-543 Derivatives and Investigation of Their Inhibitory Effects on Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of a Potent and Selective Sphingosine Kinase 1 Inhibitor through the Molecular Combination of Chemotype-Distinct Screening Hits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benthamdirect.com [benthamdirect.com]

- 7. apexbt.com [apexbt.com]

- 8. selleckchem.com [selleckchem.com]

An In-depth Technical Guide to the Early Therapeutic Potential of PF-543

Audience: Researchers, scientists, and drug development professionals.

Abstract

PF-543, a compound developed by Pfizer, has emerged as a highly potent and selective inhibitor of Sphingosine Kinase 1 (SphK1), a critical enzyme in the sphingolipid metabolic pathway.[1][2] SphK1 catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a signaling lipid implicated in a multitude of cellular processes including cell growth, survival, migration, and inflammation.[2][3] Dysregulation of the SphK1/S1P axis is a hallmark of various pathologies, including cancer, fibrosis, and inflammatory diseases. This technical guide provides a comprehensive overview of the early-stage investigations into the therapeutic potential of PF-543, summarizing its mechanism of action, key quantitative data, detailed experimental protocols, and the signaling pathways it modulates.

Core Mechanism of Action

PF-543 functions as a reversible, sphingosine-competitive inhibitor of SphK1.[4][5] By competing with the enzyme's natural substrate, sphingosine, PF-543 effectively blocks the production of S1P.[1][4] This inhibition leads to a significant decrease in intracellular and circulating S1P levels, accompanied by a corresponding increase in sphingosine levels.[5] The compound exhibits remarkable selectivity, with over 100-fold greater potency for SphK1 compared to its isoform, SphK2.[4][5] This high selectivity minimizes potential off-target effects, making it a valuable tool for studying the specific roles of SphK1. The binding of PF-543 to SphK1 is of high affinity, and it can also induce the proteasomal degradation of the SphK1 enzyme, providing a biomarker for target engagement.[4][6]

Quantitative Data Summary

The following tables summarize the key quantitative parameters reported in early studies of PF-543.

Table 1: In Vitro Potency and Selectivity

| Parameter | Value | Target/System | Comments | Source(s) |

| IC50 | 2.0 nM | SphK1 | - | [4][5][7] |

| Ki | 3.6 nM | SphK1 | Sphingosine-competitive | [4][5][7] |

| Selectivity | >100-fold | SphK1 vs. SphK2 | - | [4][5] |

| IC50 | 1.0 nM | C17-S1P Formation | 1483 head and neck carcinoma cells | [5] |

| EC50 | 8.4 nM | Intracellular S1P Depletion | 1483 head and neck carcinoma cells | [5] |

| IC50 | 26.7 nM | S1P Formation | Human whole blood | [5] |

Table 2: Pharmacokinetics and In Vivo Dosing

| Parameter | Value | Species | Dosing | Source(s) |

| T1/2 (Blood) | 1.2 hours | Mouse | 10 or 30 mg/kg (IP) | [5][6] |

| Effective Dose | 1 mg/kg (IP) | Mouse | Chronic administration for PAH | [5][6] |

| Preclinical Doses | 10 - 30 mg/kg | Mouse | General preclinical studies | [1] |

Key Signaling Pathways Modulated by PF-543

The primary effect of PF-543 is the direct inhibition of the SphK1/S1P signaling axis. This action initiates a cascade of downstream effects, impacting cell fate and function across various disease models.

Caption: PF-543 competitively inhibits SphK1, blocking S1P production.

In various disease contexts, this primary inhibition leads to modulation of other critical pathways:

-

Cardioprotection: In models of pulmonary hypertension, PF-543 was shown to reduce the expression of the pro-apoptotic protein p53 while increasing the expression of the antioxidant nuclear factor Nrf-2.[5][6]

-

Anti-Cancer: In hepatocellular carcinoma, PF-543 disrupts the SphK1/S1P/PFKFB3 axis, which impairs the glycolytic energy supply required for tumor angiogenesis.[8] It has also been shown to induce apoptosis, necrosis, and autophagy in various cancer cell lines.[4][5][9] For example, in head and neck cancer cells, PF-543-induced cytotoxicity is enhanced by autophagy inhibitors.[9]

-

Anti-Fibrotic: PF-543 can mitigate pulmonary fibrosis by reducing mitochondrial DNA damage in lung epithelial cells.[10] It has also been shown to reduce TGF-β1-induced upregulation of αSMA by inhibiting an autocrine/paracrine S1P signaling mechanism involving SphK1 and S1PR3.[1]

Caption: Inhibition of SphK1 by PF-543 leads to diverse therapeutic effects.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of early findings. Below are summaries of key experimental protocols used in the investigation of PF-543.

SphK1 Kinase Activity Assay (Caliper Mobility-Shift Assay)

This high-throughput assay was used to determine the IC50 of PF-543 by measuring the conversion of a fluorescent substrate to its phosphorylated product.[4][7]

-

Assay Format: 384-well microplate.

-

Reagents:

-

Enzyme: 3 nM recombinant SphK1–His6.

-

Substrate: 1 µM FITC-sphingosine.

-

Cofactor: 20 µM ATP.

-

Compound: PF-543 at various concentrations (final DMSO concentration of 2%).

-

Assay Buffer: 100 mM HEPES (pH 7.4), 1 mM MgCl2, 0.01% Triton X-100, 10% glycerol, 100 µM sodium orthovanadate, 1 mM DTT.

-

-

Procedure:

-

SphK1 enzyme is incubated with the substrate, ATP, and varying concentrations of PF-543 for 1 hour.

-

The reaction is quenched by adding 20 µL of 30 mM EDTA.

-

A small aliquot of the reaction mixture is analyzed using a Caliper LabChip 3000 instrument.

-

The system uses microfluidic capillary electrophoresis to separate the phosphorylated fluorescent product (FITC-S1P) from the unphosphorylated substrate (FITC-sphingosine).

-

Distinct peaks for product and substrate are quantified to determine the rate of reaction and the inhibitory effect of PF-543.

-

Caption: Workflow for the in vitro SphK1 caliper-based kinase assay.

Cell-Based S1P and Sphingosine Measurement

To confirm target engagement in a cellular context, PF-543's effect on sphingolipid levels was measured in cell lines such as the 1483 head and neck carcinoma cell line.[5]

-

Cell Culture: 1483 cells are cultured under standard conditions.

-

Treatment: Cells are treated with varying concentrations of PF-543 (e.g., 200 nM) for a specified time (e.g., 1 hour).

-

Lipid Extraction: Cellular lipids are extracted from cell lysates using standard solvent extraction methods.

-

Quantification: The levels of endogenous S1P and sphingosine are quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). An alternative method involves using an ELISA kit for ceramide, sphingosine, and S1P.[11]

-

Outcome: Treatment with PF-543 results in a dose-dependent decrease in intracellular S1P and a corresponding increase in sphingosine.[5] A 1-hour treatment with 200 nM PF-543 decreased endogenous S1P levels 10-fold in 1483 cells.[5]

In Vivo Mouse Model of Pulmonary Arterial Hypertension (PAH)

This model was used to assess the therapeutic potential of PF-543 on cardiac remodeling.

-

Model: Hypoxia-induced PAH in mice.

-

Animal Dosing: Mice are administered PF-543 (e.g., 1 mg/kg) via intraperitoneal (IP) injection every second day for the duration of the study (e.g., 21 days).[5]

-

Pharmacokinetic Analysis: Blood samples are collected at various time points after an initial IP dose (e.g., 10 or 30 mg/kg) to determine the compound's half-life (T1/2).[6]

-

Efficacy Endpoints:

-

Cardiac Hypertrophy: Right ventricular hypertrophy is assessed.

-

Vascular Remodeling: Changes in pulmonary vasculature are examined.

-

Biomarker Analysis: Expression of proteins like SK1, p53, Nrf-2, and phosphorylated STAT3 in heart or lung tissue is measured via Western blot.[6]

-

-

Results: While PF-543 had no significant effect on vascular remodeling in this model, it effectively reduced right ventricular hypertrophy, indicating a protective effect against cardiac damage.[5][6]

Summary and Future Outlook

Early investigations firmly establish PF-543 as a potent and highly selective inhibitor of SphK1. Its ability to robustly modulate the SphK1/S1P signaling axis has demonstrated significant therapeutic potential across a range of preclinical models, including oncology, fibrosis, and cardiovascular disease. The compound's well-defined mechanism, high in vitro potency, and demonstrated in vivo activity make it an invaluable chemical probe for elucidating the role of SphK1 in health and disease. While its anticancer effects can be modest in some contexts, its efficacy in disrupting tumor angiogenesis and protecting against cardiac hypertrophy highlights promising avenues for development.[6][8][12] Further research is warranted to optimize dosing strategies, explore combination therapies, and translate these compelling preclinical findings into clinical trials.[1]

References

- 1. researchgate.net [researchgate.net]

- 2. Therapeutic potential of the sphingosine kinase 1 inhibitor, PF-543 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Effect of the sphingosine kinase 1 selective inhibitor, PF-543 on arterial and cardiac remodelling in a hypoxic model of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PF-543 | Autophagy | S1P Receptor | LPL Receptor | TargetMol [targetmol.com]

- 8. Targeting the SphK1/S1P/PFKFB3 axis suppresses hepatocellular carcinoma progression by disrupting glycolytic energy supply that drives tumor angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Induction of autophagy by sphingosine kinase 1 inhibitor PF-543 in head and neck squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Sphingosine Kinase 1 Inhibitor, PF543, Mitigates Pulmonary Fibrosis by Reducing Lung Epithelial Cell mtDNA Damage and Recruitment of Fibrogenic Monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of PP2A-Activating PF-543 Derivatives and Investigation of Their Inhibitory Effects on Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to microRNA-543 (miR-543)

For Researchers, Scientists, and Drug Development Professionals

Introduction to miR-543

MicroRNA-543 (miR-543) is a small non-coding RNA molecule that plays a significant role in the post-transcriptional regulation of gene expression. It is involved in a wide array of physiological and pathological processes, demonstrating a dual role as both a tumor suppressor and an oncogene depending on the cellular context and tissue type. This guide provides a comprehensive overview of miR-543, its biogenesis, its multifaceted role in various diseases, and detailed experimental protocols for its study.

Biogenesis of miR-543

The gene encoding miR-543 is located within the introns of the Maternally Expressed Gene 8 (MEG8), a long non-coding RNA.[1] The biogenesis of miR-543 follows the canonical microRNA processing pathway.

The Dichotomous Role of miR-543 in Cancer

miR-543 exhibits a context-dependent role in cancer, acting as a tumor suppressor in some malignancies while promoting tumorigenesis in others. This duality is largely attributed to the specific cellular environment and the downstream targets it regulates.

miR-543 as a Tumor Suppressor

In several cancers, miR-543 functions as a tumor suppressor by inhibiting cell proliferation, migration, and invasion, and promoting apoptosis.

| Cancer Type | Expression | Key Target(s) | Observed Effects |

| Breast Cancer | Downregulated[2] | ERK2[2][3], UBE2T[2], VCAN[4] | Inhibition of cell proliferation, migration, and invasion; induction of apoptosis.[2][3][4] |

| Colorectal Cancer | Downregulated[5] | KRAS, MTA1, HMGA2[5] | Inhibition of cell proliferation and metastasis both in vitro and in vivo.[5] |

| Pancreatic Cancer | Downregulated[6] | STK31[6][7] | Suppression of cell growth, invasion, and metastasis.[6] |

miR-543 as an Oncogene

Conversely, in other cancer types, miR-543 is upregulated and promotes cancer progression.

| Cancer Type | Expression | Key Target(s) | Observed Effects |

| Gastric Cancer | Upregulated[8][9] | SIRT1[9], KLF6[8] | Promotion of cell proliferation, migration, and invasion.[8][9] |

| Lung Cancer (NSCLC) | Upregulated[10][11] | MTA1[10], PTEN[11] | Promotion of tumorigenesis, angiogenesis, and cell proliferation.[10][11] |

| Hepatocellular Carcinoma | Upregulated[12] | PAQR3[12] | Promotion of cell proliferation and invasion.[12] |

| Colorectal Cancer (Chemoresistance) | Upregulated in 5-FU resistant cells[13][14] | PTEN[13][14] | Enhancement of chemoresistance to 5-Fluorouracil.[13][14] |

Signaling Pathways Modulated by miR-543

miR-543 exerts its effects by targeting key components of various signaling pathways critical for cell growth, survival, and metastasis.

PTEN/PI3K/AKT Signaling Pathway

In several cancers, such as non-small cell lung cancer and chemoresistant colorectal cancer, miR-543 directly targets the tumor suppressor PTEN.[11][13][14] The downregulation of PTEN by miR-543 leads to the activation of the PI3K/AKT signaling pathway, which in turn promotes cell survival and proliferation.

MAPK/ERK Signaling Pathway

In breast cancer, miR-543 has been shown to directly target ERK2 (also known as MAPK1), a key component of the MAPK/ERK signaling pathway.[2][3] By inhibiting ERK2, miR-543 can suppress the proliferation and survival of breast cancer cells.

miR-543 in Non-Cancerous Diseases

The role of miR-543 is not limited to cancer. Emerging evidence suggests its involvement in neurological disorders and cardiac fibrosis.

Neurological Disorders

In the context of Parkinson's disease, miR-543 has been found to be upregulated in the white matter of patients in the early stages of the disease.[15][16] This upregulation leads to the downregulation of its target, SIRT1, a protein with neuroprotective functions.[15][16] This suggests that the miR-543/SIRT1 axis may contribute to the early pathological changes observed in Parkinson's disease.[15]

Cardiac Fibrosis

While the direct role of miR-543 in cardiac fibrosis is an area of ongoing research, it is known to be involved in pathways that are central to fibrotic processes, such as the TGF-β signaling pathway. Further investigation is required to fully elucidate the specific mechanisms of miR-543 in the development and progression of cardiac fibrosis.

Experimental Protocols for miR-543 Research

Quantification of miR-543 Expression by qRT-PCR

Quantitative real-time PCR (qRT-PCR) is the gold standard for measuring the expression levels of specific microRNAs.

Materials:

-

Total RNA containing small RNAs, isolated from cells or tissues.

-

miRNA-specific stem-loop reverse transcription primer for hsa-miR-543.

-

Reverse transcriptase kit.

-

qPCR master mix (e.g., SYBR Green or TaqMan-based).

-

Forward and reverse primers for hsa-miR-543. A universal reverse primer is often used in conjunction with a specific forward primer.

-

Endogenous control miRNA primers (e.g., U6 snRNA).

Primer Sequences:

-

Commercially available pre-designed primer sets for hsa-miR-543 are recommended for optimal performance and are available from various suppliers.

Protocol:

-

Reverse Transcription:

-

Perform reverse transcription using a stem-loop primer specific for miR-543. This method increases the specificity and efficiency of cDNA synthesis for small RNAs.

-

Incubate the RNA, primer, and reverse transcriptase mix according to the manufacturer's protocol (e.g., 16°C for 30 min, followed by 42°C for 30-60 min, and an inactivation step at 85°C for 5 min).

-

-

qPCR:

-

Prepare the qPCR reaction mix containing the cDNA template, miR-543 specific forward and universal reverse primers, and qPCR master mix.

-

Run the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for miR-543 and the endogenous control.

-

Calculate the relative expression of miR-543 using the 2-ΔΔCt method.

-

Validation of miR-543 Targets using Luciferase Reporter Assay

This assay is used to confirm the direct interaction between miR-543 and its predicted target's 3' UTR.[17][18][19][20]

Protocol:

-

Vector Construction:

-

Clone the 3' UTR of the putative target gene containing the predicted miR-543 binding site downstream of a luciferase reporter gene in a suitable vector (e.g., psiCHECK-2).

-

Create a mutant construct where the miR-543 seed binding sequence in the 3' UTR is mutated or deleted to serve as a negative control.

-

-

Transfection:

-

Co-transfect the luciferase reporter vector (either wild-type or mutant) and a miR-543 mimic or a negative control mimic into a suitable cell line (e.g., HEK293T).

-

-

Luciferase Assay:

-

After 24-48 hours of incubation, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system.

-

-

Data Analysis:

-

Normalize the reporter (e.g., Renilla) luciferase activity to the control (e.g., firefly) luciferase activity. A significant decrease in the normalized luciferase activity in the presence of the miR-543 mimic compared to the negative control for the wild-type 3' UTR construct, but not the mutant, confirms direct targeting.

-

Cell Migration and Invasion Assays (Transwell Assay)

These assays are used to assess the effect of miR-543 on the migratory and invasive potential of cancer cells.[21][22][23][24]

Materials:

-

Transwell inserts (with 8 µm pores).

-

Matrigel (for invasion assay).

-

Cell culture medium with and without serum.

-

miR-543 mimics or inhibitors and corresponding negative controls.

-

Crystal violet stain.

Protocol:

-

Cell Transfection:

-

Transfect cells with miR-543 mimics, inhibitors, or negative controls and incubate for 24-48 hours.

-

-

Assay Setup:

-

For the invasion assay, coat the top of the transwell membrane with Matrigel and allow it to solidify. For the migration assay, no coating is needed.

-

Harvest the transfected cells and resuspend them in serum-free medium.

-

Add the cell suspension to the upper chamber of the transwell insert.

-

Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

-

Incubation:

-

Incubate the plates for a period that allows for cell migration/invasion (e.g., 24-48 hours).

-

-

Staining and Quantification:

-

Remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.

-

Fix the cells that have migrated/invaded to the bottom of the membrane with methanol or paraformaldehyde.

-

Stain the cells with crystal violet.

-

Count the stained cells in several random fields under a microscope.

-

In Vivo Tumorigenesis Assay

This assay evaluates the effect of miR-543 on tumor growth in an animal model.

Protocol:

-

Cell Line Preparation:

-

Establish stable cell lines that overexpress or have silenced miR-543.

-

-

Animal Model:

-

Use immunodeficient mice (e.g., BALB/c nude mice).

-

-

Tumor Cell Implantation:

-

Subcutaneously inject the engineered cells (e.g., 1-5 x 106 cells) into the flanks of the mice.

-

-

Tumor Growth Monitoring:

-

Measure the tumor volume periodically (e.g., every 3-4 days) using calipers (Volume = 0.5 x Length x Width2).

-

-

Endpoint Analysis:

-

After a set period (e.g., 3-4 weeks), euthanize the mice and excise the tumors.

-

Measure the final tumor weight and volume.

-

Perform further analyses on the tumor tissue, such as immunohistochemistry for proliferation markers (e.g., Ki-67) or Western blotting for target protein expression.

-

Conclusion

miR-543 is a critical regulator of gene expression with diverse and context-dependent roles in human health and disease. Its ability to function as both a tumor suppressor and an oncogene highlights the complexity of microRNA-mediated gene regulation. A thorough understanding of its targets and the signaling pathways it modulates is crucial for the development of novel diagnostic and therapeutic strategies. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate the multifaceted functions of miR-543.

References

- 1. Alliance of Genome Resources [alliancegenome.org]

- 2. miR-543 impairs breast cancer cell phenotypes by targeting and suppressing ubiquitin-conjugating enzyme E2T (UBE2T) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. miR-543 impairs cell proliferation, migration, and invasion in breast cancer by suppressing VCAN - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. MicroRNA-543 suppresses colorectal cancer growth and metastasis by targeting KRAS, MTA1 and HMGA2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MicroRNA-543 controls pancreatic cancer development by LINC00847-microRNA-543-STK31 axis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Higher miR‐543 levels correlate with lower STK31 expression and longer pancreatic cancer survival - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Upregulated miRNA-543 promotes the proliferation and migration of gastric carcinoma by downregulating KLF6 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. miR-543 promotes gastric cancer cell proliferation by targeting SIRT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. MiR-543 promotes tumorigenesis and angiogenesis in non-small cell lung cancer via modulating metastasis associated protein 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. MicroRNA-543 acts as an oncogene by targeting PAQR3 in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Down-regulation of miR-543 expression increases the sensitivity of colorectal cancer cells to 5-Fluorouracil through the PTEN/PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Down-regulation of miR-543 expression increases the sensitivity of colorectal cancer cells to 5-Fluorouracil through the PTEN/PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pure.amsterdamumc.nl [pure.amsterdamumc.nl]

- 16. Dysregulation of miR‐543 in Parkinson's disease: Impact on the neuroprotective gene SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Experimental Validation of MicroRNA Targets: Luciferase Reporter Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Experimental Validation of MicroRNA Targets Using a Luciferase Reporter System | Springer Nature Experiments [experiments.springernature.com]

- 20. Experimental Validation of MicroRNA Targets: Luciferase Reporter Assay | Springer Nature Experiments [experiments.springernature.com]

- 21. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 23. corning.com [corning.com]

- 24. protocols.io [protocols.io]

The Dichotomous Role of miR-543 in Human Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MicroRNA-543 (miR-543) is a small non-coding RNA that has emerged as a critical regulator in a multitude of human diseases. Exhibiting a paradoxical nature, miR-543 functions as both an oncogene and a tumor suppressor, depending on the specific cellular context and the disease . Its dysregulation has been implicated in various cancers, neurological disorders, and other pathologies. This technical guide provides an in-depth analysis of the multifaceted role of miR-543, presenting quantitative data on its effects, detailed experimental protocols for its study, and visualizations of its intricate signaling pathways.

Introduction

MicroRNAs (miRNAs) are a class of small, endogenous, non-coding RNA molecules, approximately 22 nucleotides in length, that play pivotal roles in the post-transcriptional regulation of gene expression.[1] They typically bind to the 3'-untranslated region (3'-UTR) of target messenger RNAs (mRNAs), leading to mRNA degradation or translational repression.[1] The dysregulation of miRNA expression is a hallmark of many human diseases, and miR-543 has been identified as a significant player in this regulatory landscape.[1][2] This guide will explore the dualistic function of miR-543, its validated targets, and its involvement in key signaling pathways, providing a comprehensive resource for researchers in the field.

Data Presentation: The Quantitative Impact of miR-543

The functional consequences of miR-543 dysregulation are often quantified to understand its pathological significance. The following tables summarize the quantitative data from various studies, illustrating the impact of miR-543 on cellular processes and gene expression.

Table 1: Dysregulation of miR-543 Expression in Human Diseases

| Disease | Tissue/Cell Line | Expression Status | Fold Change (vs. Normal/Control) | Reference |

| Cancers | ||||

| Colorectal Cancer | Tumor Tissues | Downregulated | ~3-fold decrease | [3] |

| Breast Cancer | Tumor Tissues | Downregulated | 2.87 times lower | [4] |

| Glioblastoma | Tumor Tissues | Downregulated | Significantly lower | [5] |

| Hepatocellular Carcinoma | Tumor Tissues | Upregulated | Significantly higher | [2] |

| Oral Squamous Cell Carcinoma | Tumor Tissues | Upregulated | Significantly higher | [6][7] |

| Gastric Carcinoma | Tumor Tissues | Upregulated | Higher in advanced stages | [8] |

| Neurological Disorders | ||||

| Spinocerebellar Ataxia Type 3 | iPSC-derived neurons | Upregulated | Concurrently with reduced DNAJB1 | [9] |

| Parkinson's Disease | White Matter | Upregulated | Significantly higher | [10] |

| Other Diseases | ||||

| Myelofibrosis | Patient Samples | Upregulated | Correlates with ruxolitinib resistance | [11] |

Table 2: Functional Effects of miR-543 Modulation in Cancer Cells

| Cancer Type | Cell Line(s) | Modulation of miR-543 | Effect on Cell Proliferation | Effect on Cell Apoptosis | Effect on Cell Invasion/Migration | Reference(s) |

| Breast Cancer | MCF-7, MDA-MB-231 | Overexpression | Inhibited | Induced | Inhibited | [12][13] |

| Colorectal Cancer | SW620, LoVo | Overexpression | Inhibited | Not specified | Inhibited | [3] |

| Glioblastoma | U87, U251 | Overexpression | Inhibited | Promoted | Inhibited | [5] |

| Hepatocellular Carcinoma | HepG2 | Overexpression | Promoted | Not specified | Promoted | [2] |

| Oral Squamous Cell Carcinoma | SCC9, SCC25, CAL27 | Overexpression | Promoted | Inhibited | Promoted | [6][7] |

Table 3: Validation of miR-543 Targets by Luciferase Reporter Assay

| Target Gene | Cell Line | Reduction in Luciferase Activity (with miR-543 mimic vs. control) | Reference(s) |

| KRAS | HEK293T, SW620 | Significant decrease | [3] |

| MTA1 | HEK293T, SW620 | Significant decrease | [3] |

| HMGA2 | HEK293T, SW620 | Significant decrease | [3] |

| PAQR3 | HepG2 | Significant suppression | [2] |

| ADAM9 | U87, U251 | Significant reduction | [5] |

| ERK2 | MCF-7, MDA-MB-231 | Significant decrease | [4] |

| CYP3A5 | SCC9, SCC25 | Significant reduction | [6][7] |

| PRMT9 | OS cells | Significant inhibition | [14] |

| SIRT1 | Foetal astrocytes | Downregulation of luciferase activity | [10] |

| UBE2T | MCF-7, MDA-MB-231 | Significant decrease | [15] |

Signaling Pathways Involving miR-543

miR-543 exerts its influence by modulating key signaling pathways that are fundamental to cellular homeostasis and disease progression.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. In breast cancer, miR-543 has been shown to act as a tumor suppressor by directly targeting and inhibiting ERK2 (also known as MAPK1), a central component of this pathway.[1][4] This inhibition leads to a downstream reduction in the activity of RSK2 and MSK1, ultimately suppressing breast cancer progression.[4]

Wnt/β-catenin Pathway

The Wnt/β-catenin signaling pathway is integral to embryonic development and tissue homeostasis, and its aberrant activation is a common feature of many cancers. In endometrial stromal cells, miR-543 has been found to inactivate the Wnt/β-catenin pathway by targeting MAPK1, which in turn affects the phosphorylation of β-catenin.[2][5] This action suppresses the epithelial-to-mesenchymal transition (EMT), a critical process in cancer metastasis. Conversely, in pituitary adenoma, miR-543 activates this pathway by negatively regulating Smad7, promoting cell invasion.[16]

PI3K/AKT Pathway

The Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a major regulator of cell survival, growth, and metabolism. In colorectal cancer, miR-543 has been shown to increase chemoresistance to 5-Fluorouracil by targeting the tumor suppressor PTEN.[9][17] The downregulation of PTEN by miR-543 leads to the activation of AKT, which in turn promotes cell survival and drug resistance.[9][17]

Experimental Protocols

The study of miR-543 involves a range of molecular biology techniques. This section provides detailed methodologies for key experiments.

Quantification of miR-543 Expression by qRT-PCR

Quantitative real-time polymerase chain reaction (qRT-PCR) is the gold standard for measuring miRNA expression levels.[10][18]

Protocol:

-

Total RNA Extraction: Isolate total RNA, including the small RNA fraction, from cells or tissues using a suitable kit (e.g., mirVana miRNA Isolation Kit). Assess RNA quality and quantity using a spectrophotometer.

-

Reverse Transcription (RT):

-

Prepare a master mix containing a stem-loop RT primer specific for miR-543, dNTPs, reverse transcriptase, and buffer.[18]

-

Add a defined amount of total RNA (e.g., 10 ng) to the master mix.

-

Perform the RT reaction according to the manufacturer's protocol (e.g., incubate at 16°C for 30 min, followed by 42°C for 30 min, and 85°C for 5 min to inactivate the enzyme).

-

-

Quantitative PCR (qPCR):

-

Prepare the qPCR reaction mix containing the cDNA from the RT step, a forward primer specific for miR-543, a universal reverse primer, a TaqMan probe (or SYBR Green), and PCR master mix.[18]

-

Run the qPCR on a real-time PCR system with a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).[18]

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for miR-543 and an endogenous control (e.g., U6 snRNA).

-

Calculate the relative expression of miR-543 using the 2-ΔΔCt method.

-

Validation of miR-543 Targets using Luciferase Reporter Assay

The luciferase reporter assay is a widely used method to confirm the direct interaction between a miRNA and its predicted target mRNA.[15][19][20]

Protocol:

-

Vector Construction:

-

Amplify the 3'-UTR of the putative target gene containing the miR-543 binding site.

-

Clone the amplified 3'-UTR fragment into a luciferase reporter vector (e.g., pmirGLO Dual-Luciferase miRNA Target Expression Vector) downstream of the luciferase gene.

-

Generate a mutant construct by site-directed mutagenesis to alter or delete the miR-543 seed-binding sequence in the 3'-UTR.

-

-

Cell Culture and Transfection:

-

Seed cells (e.g., HEK293T) in a 96-well plate.

-

Co-transfect the cells with the wild-type or mutant luciferase reporter vector and a miR-543 mimic or a negative control mimic using a transfection reagent like Lipofectamine 2000.[19]

-

-

Luciferase Assay:

-

After 24-48 hours of incubation, lyse the cells.

-

Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

-

A significant decrease in the relative luciferase activity in cells co-transfected with the wild-type 3'-UTR construct and the miR-543 mimic, but not with the mutant construct, confirms the direct interaction.

-

Western Blot Analysis of Target Protein Expression

Western blotting is used to detect changes in the protein levels of miR-543 targets following the modulation of miR-543 expression.[21][22]

Protocol:

-

Cell Transfection and Lysis:

-

Transfect cells with a miR-543 mimic, inhibitor, or respective negative controls.

-

After 48-72 hours, harvest the cells and lyse them in RIPA buffer containing protease inhibitors.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

-

Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

-

In Vivo Tumor Xenograft Model

To assess the effect of miR-543 on tumor growth in a living organism, a xenograft mouse model is often employed.[4][7]

Protocol:

-

Cell Preparation and Injection:

-

Harvest cancer cells that have been stably transfected to overexpress or knockdown miR-543.

-

Resuspend the cells in a mixture of PBS and Matrigel.

-

Subcutaneously inject the cell suspension (e.g., 1-5 x 106 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).

-

-

Tumor Growth Monitoring:

-

Monitor the mice regularly for tumor formation.

-

Measure the tumor volume periodically using calipers (Volume = 0.5 x length x width2).

-

-

Endpoint Analysis:

-

At the end of the experiment (e.g., after 4-6 weeks or when tumors reach a certain size), euthanize the mice.

-

Excise the tumors, weigh them, and perform further analysis such as immunohistochemistry for proliferation markers (e.g., Ki-67) or qRT-PCR to confirm miR-543 expression.

-

Conclusion and Future Directions

The research on miR-543 has unveiled its complex and context-dependent role in human diseases. Its ability to act as either an oncogene or a tumor suppressor highlights the intricacy of miRNA-mediated gene regulation. The identification of its numerous targets and its involvement in critical signaling pathways provides a foundation for the development of novel diagnostic biomarkers and therapeutic strategies.

Future research should focus on several key areas:

-

Elucidating the upstream regulatory mechanisms that control miR-543 expression in different disease states.

-

Expanding the repertoire of validated miR-543 targets to gain a more comprehensive understanding of its regulatory network.

-

Investigating the therapeutic potential of targeting miR-543 using miRNA mimics or inhibitors in preclinical models of various diseases.

-

Exploring the use of circulating miR-543 as a non-invasive biomarker for disease diagnosis, prognosis, and monitoring treatment response.

A deeper understanding of the multifaceted roles of miR-543 will undoubtedly pave the way for innovative approaches to combat a wide range of human pathologies.

References

- 1. MicroRNA 543 suppresses breast cancer cell proliferation, blocks cell cycle and induces cell apoptosis via direct targeting of ERK/MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MiR-543 Inhibits the Migration and Epithelial-To-Mesenchymal Transition of TGF-β-Treated Endometrial Stromal Cells via the MAPK and Wnt/β-Catenin Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. miRNA Quantitation | Thermo Fisher Scientific - US [thermofisher.com]

- 4. Bioengineered RNA Therapy in Patient-Derived Organoids and Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Interactions between miRNAs and the Wnt/β-catenin signaling pathway in endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. oaepublish.com [oaepublish.com]

- 8. MicroRNA Therapeutics in Cancer: Current Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Down-regulation of miR-543 expression increases the sensitivity of colorectal cancer cells to 5-Fluorouracil through the PTEN/PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. genome.med.harvard.edu [genome.med.harvard.edu]

- 11. researchgate.net [researchgate.net]

- 12. MicroRNA 543 suppresses breast cancer cell proliferation, blocks cell cycle and induces cell apoptosis via direct targeting of ERK/MAPK - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dovepress.com [dovepress.com]

- 14. Experimental Validation of MicroRNA Targets Using a Luciferase Reporter System | Springer Nature Experiments [experiments.springernature.com]

- 15. miRNA Luciferase Reporter Assay - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]